molecular formula C11H22O B14390261 2,3-Dimethylnon-4-en-3-ol CAS No. 89990-89-6

2,3-Dimethylnon-4-en-3-ol

Cat. No.: B14390261
CAS No.: 89990-89-6
M. Wt: 170.29 g/mol
InChI Key: GGYPKCPPCDHMRI-UHFFFAOYSA-N
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Description

2,3-Dimethylnon-4-en-3-ol is an organic compound that belongs to the class of alcohols It is characterized by a nonane backbone with a double bond at the fourth position and methyl groups at the second and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylnon-4-en-3-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3,5-dimethylhexanal with an isopropyl magnesium halide can yield the desired alcohol . The reaction is typically carried out in diethyl ether as a solvent at temperatures ranging from 0 to 10°C .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of related compounds. For example, 2,5,7-trimethyl-4-octen-3-ol can be hydrogenated using catalysts such as Raney nickel or palladium on carbon . These processes are conducted at room temperature or slightly elevated temperatures in solvents like ethyl acetate or ethanol.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylnon-4-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2,3-Dimethylnon-4-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylnon-4-en-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylnonane-8-ol
  • 2,5,7-Trimethyloctane-3-ol

Comparison

2,3-Dimethylnon-4-en-3-ol is unique due to the presence of a double bond at the fourth position, which imparts different chemical reactivity compared to its saturated counterparts. The methyl groups at the second and third positions also influence its steric and electronic properties, making it distinct from other similar compounds .

Properties

CAS No.

89990-89-6

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,3-dimethylnon-4-en-3-ol

InChI

InChI=1S/C11H22O/c1-5-6-7-8-9-11(4,12)10(2)3/h8-10,12H,5-7H2,1-4H3

InChI Key

GGYPKCPPCDHMRI-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(C)(C(C)C)O

Origin of Product

United States

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